molecular formula C10H19NO4 B14313249 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate CAS No. 114054-75-0

2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate

Cat. No.: B14313249
CAS No.: 114054-75-0
M. Wt: 217.26 g/mol
InChI Key: LIRWDBAQNNHRPI-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is an organic compound with the molecular formula C9H17NO4 It is a derivative of butenoic acid and is characterized by the presence of hydroxymethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,2-bis(formyl)butyl 3-aminobut-2-enoate or 2,2-bis(carboxyl)butyl 3-aminobut-2-enoate.

    Reduction: Formation of 2,2-bis(hydroxymethyl)butyl 3-aminobut-2-ene.

    Substitution: Formation of various esters, amides, or thioesters depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and amino groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)butyl acrylate
  • 2,2-Bis(hydroxymethyl)butanoic acid
  • 3-Aminobut-2-enoic acid

Uniqueness

2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is unique due to the presence of both hydroxymethyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel materials or therapeutics.

Properties

CAS No.

114054-75-0

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl 3-aminobut-2-enoate

InChI

InChI=1S/C10H19NO4/c1-3-10(5-12,6-13)7-15-9(14)4-8(2)11/h4,12-13H,3,5-7,11H2,1-2H3

InChI Key

LIRWDBAQNNHRPI-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COC(=O)C=C(C)N

Origin of Product

United States

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